molecular formula C14H8N2O4S2 B2956694 (Z)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 35274-36-3

(Z)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2956694
CAS No.: 35274-36-3
M. Wt: 332.35
InChI Key: DNCIZVIDQRGWMB-GHXNOFRVSA-N
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Description

(Z)-5-((5-(4-Nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a synthetic chemical compound based on the rhodanine (4-thiazolidinone) core, a heterocyclic scaffold recognized for its broad spectrum of biological activities . This compound is specifically engineered for scientific research and is not intended for diagnostic or therapeutic applications. Recent investigations into structurally similar 4-thiazolidinone derivatives highlight their significant potential in oncology research . Studies on analogous compounds have demonstrated that they can exhibit a potent inhibitory effect on the proliferation of various cancer cell lines, including breast cancer models such as MCF-7 and MDA-MB-231 . The anticancer activity is associated with the compound's ability to activate the intrinsic apoptotic pathway. Research on closely related molecules indicates mechanisms that involve inducing the generation of reactive oxygen species (ROS), decreasing the mitochondrial membrane potential, and increasing the concentration of key pro-apoptotic proteins like Bax and cytochrome c, ultimately leading to programmed cell death . The molecular structure integrates a 5-nitrofuran moiety, a group present in certain FDA-approved antibiotics and known to contribute to bioactive properties, including the induction of oxidative stress in target cells . This makes this compound a valuable chemical tool for researchers in medicinal chemistry and pharmacology who are exploring novel mechanisms for targeting cancer pathways. This product is sold as "For Research Use Only" and is strictly not for use in humans or animals.

Properties

IUPAC Name

(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4S2/c17-13-12(22-14(21)15-13)7-10-5-6-11(20-10)8-1-3-9(4-2-8)16(18)19/h1-7H,(H,15,17,21)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCIZVIDQRGWMB-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting thiourea with α-haloketones under basic conditions. This step forms the thiazolidine ring.

    Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction involving furfural or its derivatives.

    Addition of the Nitrophenyl Group: The nitrophenyl group is usually introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Final Condensation: The final step involves the condensation of the furan and nitrophenyl-substituted intermediates with the thiazolidinone core, often using a base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors, automated synthesis systems, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thioxothiazolidinone moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine. Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group. Reagents like sodium methoxide can be used for such transformations.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium methoxide, other nucleophiles.

Major Products

    Oxidation: Oxidized derivatives of the furan and thioxothiazolidinone rings.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

The compound "(Z)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one," also known as 5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one, is a rhodanine derivative . Rhodanines are recognized as privileged heterocycles in medicinal chemistry and exhibit a wide range of biological activities .

Chemical Identifiers

  • PubChem CID: 2261810
  • Molecular Formula: C14H8N2O4S2C_{14}H_8N_2O_4S_2
  • Molecular Weight: 332.4 g/mol
  • IUPAC Name: (5Z)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • InChI: InChI=1S/C14H8N2O4S2/c17-13-12(22-14(21)15-13)7-8-5-6-11(20-8)9-3-1-2-4-10(9)16(18)19/h1-7H,(H,15,17,21)/b12-7-
  • InChIKey: GFDDVTZJRDWAAV-GHXNOFRVSA-N
  • SMILES: C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3)N+[O-]

Anticancer Research

Rhodanine derivatives, including this compound, have demonstrated anticancer properties in various studies .

  • Antiproliferative Activity: Certain rhodanine derivatives have shown significant antiproliferative activity against cancer cell lines. For example, one molecule displayed activity against A549 cancer cells, comparable to gefitinib, and was weakly cytotoxic against NRK-52E cells .
  • Mechanism of Action: Some derivatives promote microtubule protofilament assembly, leading to a reduction in microtubule density and disordered networks, suggesting potential as microtubule-stabilizing agents for cancer treatment .
  • Activity Against Specific Cancers: Research indicates that certain derivatives have inhibitory effects on breast and ovarian cancer cell lines . One study found that specific rhodanine derivatives exhibited antimitotic activity and sensitivity towards leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancer cell lines .

Mechanism of Action

The mechanism of action of (Z)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can form hydrogen bonds and π-π interactions with biological macromolecules, while the thiazolidinone core can inhibit specific enzymes by mimicking natural substrates or binding to active sites.

Comparison with Similar Compounds

Key Observations :

  • The nitro group at the para position enhances antibacterial activity compared to chloro or methoxy substituents .
  • Microwave synthesis (e.g., ) achieves higher yields (>90%) than conventional methods .

Anticancer Activity

Compound Target IC50 (µM) Cell Lines Tested Reference
BCFMT Tubulin dynamics 5.8–10.0 HeLa, MCF-7, A2780-cis
KYA1797K Wnt/β-catenin and Ras pathways Not reported Colorectal cancer models
Compound 10a MCF-7 cells IC50 = 125 µg/mL MCF-7, NIH/3T3

Key Findings :

  • BCFMT’s bromo-chloro substitution enhances tubulin binding, yielding lower IC50 values (5.8 µM) than the nitro-substituted parent compound .
  • Thiosemicarbazone derivatives () show selective cytotoxicity, sparing normal NIH/3T3 cells (IC50 > 500 µg/mL) .

Antimicrobial Activity

Compound MIC (µg/mL) Strains Tested Reference
4c () 2 MRSA, QRSA
Thiazolyl hydrazones 250 (anticandidal) Candida utilis
Pyrazole derivatives Not specified Gram-positive/-negative bacteria

Key Insights :

  • The 4-nitrophenyl group in the target compound contributes to superior antibacterial potency (MIC = 2 µg/mL) compared to analogs with chloro or methoxy groups .

Physicochemical and Spectral Properties

Compound Melting Point (°C) IR (C=O, C=S) (cm⁻¹) $ ^1H $-NMR (δ, ppm) Reference
Target compound >300* ~1700 (C=O), ~1200 (C=S) 7.0–8.3 (aromatic H)
BCFMT >300 1685, 1218 7.2–8.1 (aromatic H)
Compound 4a 275–277 1692, 1225 6.9–8.2 (aromatic H)

*Inferred from structurally similar compounds in .

Mechanistic and Toxicity Profiles

  • Mechanism : While the target compound’s exact mechanism is unclear, analogs like BCFMT inhibit microtubule dynamics , and KYA1797K disrupts oncogenic signaling pathways .
  • Toxicity: Derivatives in and exhibit low cytotoxicity toward normal cells, suggesting a favorable therapeutic index .

Biological Activity

(Z)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound features a thiazolidine ring, a furan moiety, and a nitrophenyl substituent, which contribute to its potential therapeutic applications. The following sections will explore its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H10N2O3S\text{C}_{13}\text{H}_{10}\text{N}_2\text{O}_3\text{S}

This compound consists of a thiazolidine core with various functional groups that enhance its reactivity and biological interaction potential.

Antimicrobial Activity

Thiazolidine derivatives are known for their antimicrobial properties , exhibiting significant antibacterial and antifungal activities. Studies have shown that compounds similar to this compound have demonstrated efficacy against various bacterial strains, including resistant strains such as MRSA and P. aeruginosa.

CompoundMIC (µg/mL)MBC (µg/mL)Activity Type
This compound3.00–12.284.09–16.31Antibacterial
Bifonazole--Antifungal Reference
Ketoconazole--Antifungal Reference

The minimum inhibitory concentrations (MIC) indicate that this compound is more potent than traditional antibiotics in some cases, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of thiazolidinone derivatives are particularly noteworthy. Studies indicate that compounds with similar structures can induce cytotoxic effects in various cancer cell lines. For instance, compounds featuring the nitrophenyl group have been associated with enhanced antiproliferative activity against leukemia and solid tumors.

Compound NameIC50 (µM)Cancer Cell Line
This compound7.00A549
Cisplatin5.89A549

Research indicates that the presence of nitro groups often correlates with increased cytotoxicity against cancer cells, making this compound a candidate for further investigation .

Case Studies

  • Antimicrobial Resistance : A study evaluated the effectiveness of several thiazolidinone derivatives against multidrug-resistant strains of bacteria. The results indicated that compounds similar to this compound exhibited significant antibacterial activity compared to standard treatments .
  • Cancer Cell Line Testing : In vitro studies conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell growth, particularly in lung cancer cells (A549). The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (Z)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one?

  • Methodology : The compound can be synthesized via a Knoevenagel condensation reaction between 2-thioxothiazolidin-4-one and 5-(4-nitrophenyl)furan-2-carbaldehyde.

  • Key Conditions : Use anhydrous sodium acetate as a catalyst in glacial acetic acid under reflux (7–12 hours). Purification via recrystallization in ethanol yields ~85% purity .
  • Validation : Monitor reaction progress via TLC (20% ethyl acetate/hexane) and confirm the Z-configuration using NOESY NMR or X-ray crystallography .

Q. How is the stereochemical configuration (Z/E) of the benzylidene-thiazolidinone moiety confirmed?

  • Analytical Approach :

  • NMR : Compare coupling constants (J values) of the exocyclic double bond. Z-isomers typically show deshielded protons with J ≈ 12–14 Hz .
  • X-ray Diffraction : Resolve crystal structures to confirm spatial arrangement .
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d,p) and compare experimental vs. theoretical IR/NMR spectra .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Standard Protocol :

  • 1H/13C NMR : Assign peaks for the furan, nitrophenyl, and thiazolidinone moieties (e.g., δ 7.6–8.2 ppm for nitrophenyl protons) .
  • FT-IR : Identify C=O (1680–1720 cm⁻¹), C=S (1250–1300 cm⁻¹), and NO₂ (1510–1560 cm⁻¹) stretches .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M-H]⁻ ion) and HRMS for exact mass .

Advanced Research Questions

Q. How does structural modification of the nitrophenyl or furan groups influence biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Enhance antibacterial activity by increasing electrophilicity and membrane penetration .
  • Furan Substitution : Replacing furan with thiophene (e.g., in SM58) reduces antiviral efficacy but improves solubility .
  • Data Source : Compare IC₅₀ values from enzymatic assays (e.g., AMPK activation , topoisomerase inhibition ).

Q. What mechanisms underlie its reported antiviral activity (e.g., influenza fusion inhibition)?

  • Proposed Mechanism : Disruption of viral envelope fluidity, preventing fusion with host endosomal membranes.

  • Experimental Validation :
  • Lipid Mixing Assays : Use fluorescence dequenching to monitor membrane fusion inhibition .
  • Electron Microscopy : Visualize structural changes in viral envelopes post-treatment .
  • Contradictions : Some analogs (e.g., compound 136) show variable efficacy against H1N1 vs. H3N2 strains, suggesting strain-specific interactions .

Q. How can computational modeling guide the design of derivatives with improved AMPK activation?

  • Workflow :

Docking Studies : Use AutoDock Vina to predict binding poses in the AMPK γ-subunit allosteric site .

Pharmacophore Modeling : Identify critical features (e.g., nitro group for hydrogen bonding, hydrophobic furan) from PT-1 analogs .

MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

  • Validation : Compare in silico binding scores with in vitro glucose uptake assays in L6 myotubes .

Q. How to resolve discrepancies in reported IC₅₀ values across different studies?

  • Troubleshooting Steps :

  • Assay Conditions : Standardize ATP concentrations (e.g., 100 µM for kinase assays) and incubation times .
  • Cell Lines : Use isogenic lines to minimize variability (e.g., HEK293 vs. L6 cells).
  • Control Compounds : Include PT-1 or 10058-F4 as positive controls for AMPK/c-Myc inhibition .

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